molecular formula C11H13N3O2S B1443121 N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine CAS No. 1063733-41-4

N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B1443121
CAS No.: 1063733-41-4
M. Wt: 251.31 g/mol
InChI Key: ZEZFQTOAJHHYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 2,4-dimethoxybenzyl group adds unique properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxybenzylamine with thiocarbohydrazide under specific conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine can be compared with other thiadiazole derivatives, such as:

  • N-(4-methoxybenzyl)-1,2,4-thiadiazol-5-amine
  • N-(2,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine
  • N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-5-amine

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-15-9-4-3-8(10(5-9)16-2)6-12-11-13-7-14-17-11/h3-5,7H,6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZFQTOAJHHYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=NC=NS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727789
Record name N-[(2,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063733-41-4
Record name N-[(2,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,4 Dimethoxybenzaldehyde (4.1 g, 24 mmol, 1 eq), 2 amino-1,2,4-thiadiazole (2.5 g, 24.7 mmol, 1 eq), Et3N (3.04 g, 30 mmol, 1 eq) and piperidine (25 mg, 0.297 mmol, 0.012 eq) were combined in DCM (100 ml) and the reaction mixture heated to reflux over sieves for 72 hours. The reaction mixture was cooled to room temperature and chlorotitaniumisopropoxide (1M solution in hexane, 29.7 ml, 29.7 mmol, 1.2 eq) was added and the reaction mixture stirred at room temperature for 15 minutes. The sieves were removed by filtration and the reaction mixture diluted with MeOH (50 ml). Sodium borohydride (3.7 g, 99 mmol, 4.0 eq) was added portionwise and the reaction mixture stirred for 1 hour. The reaction mixture was diluted with saturated sodium hydrogen carbonate (100 ml) and the resulting titanium precipitate removed by filtration through Celite. The filtrate was dried over sodium sulphate, filtered and evaporated in vacuo. The crude material was purified by column chromatography eluting with 15-60% ethyl acetate: heptane to yield the title compound (1.1 g, 4.38 mmol, 17%).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3.04 g
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
29.7 mL
Type
catalyst
Reaction Step Seven
Quantity
25 mg
Type
catalyst
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
17%

Synthesis routes and methods II

Procedure details

A mixture of 5-amino-1,2,4-thiadiazole (1 g, 9.89 mmol) and 2,4-dimethoxybenzaldehyde (1.81 g, 10.9 mmol) in toluene (30 mL) was refluxed under Dean-Stark conditions for 2 hours. The reaction mixture was evaporated and the residue taken up in methanol (25 mL), sodium borohydride (600 mg, 15.9 mmol) was added carefully in small portions (vigorous effervescence after each addition), and the reaction was left to stir for 18 hours at ambient temperature. A 2M aqueous solution of hydrogen chloride (1 mL) was added followed by a 2M aqueous solution of sodium hydroxide (10 mL). The bulk of the methanol was evaporated, water (20 mL) was added and the mixture extracted with ethyl acetate (2×30 mL). The combined organic phase was washed with brine (20 mL), dried, and concentrated in vacuo. The residue was purified by silica gel column chromatography (ISCO™ column 120 g; 25-60% ethyl acetate in heptane gradient elution) to furnish a semi-solid residue that was re-evaporated from heptane. tert-Butylmethyl ether (2-3 mL) was added, followed by heptane (2-3 mL). The resulting solid was collected by filtration, washed with heptane and dried to afford the title compound (1.22 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine
Reactant of Route 6
Reactant of Route 6
N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.